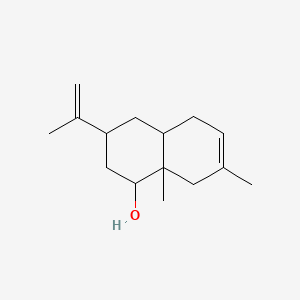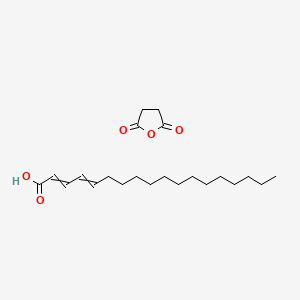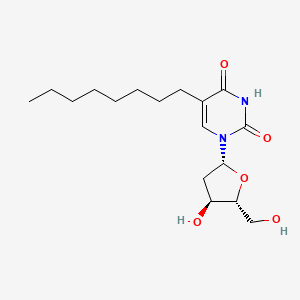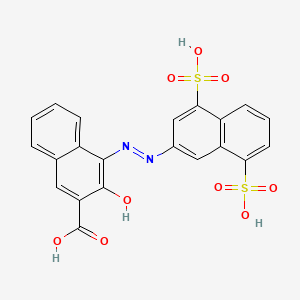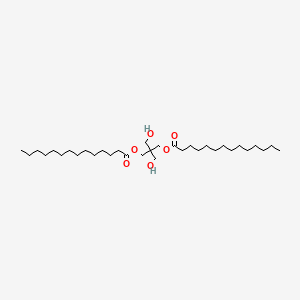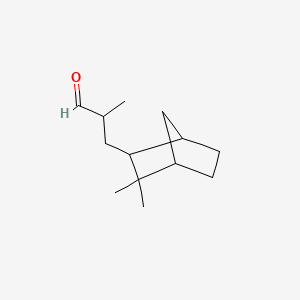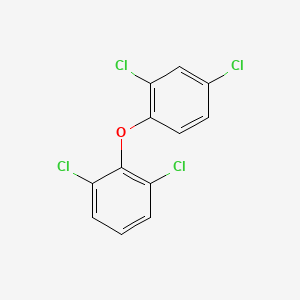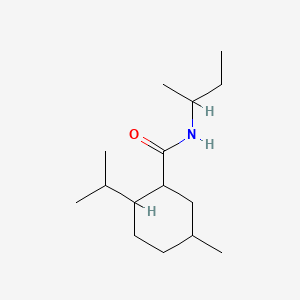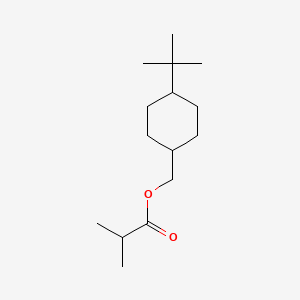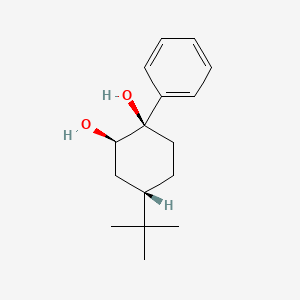
Glycyl-prolyl-arginyl-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-prolyl-arginyl-valine is a tetrapeptide composed of the amino acids glycine, proline, arginine, and valine. This compound is part of the oligopeptides class, which are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of glycyl-prolyl-arginyl-valine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to a resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale SPPS or liquid-phase peptide synthesis (LPPS). Both methods require precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Glycyl-prolyl-arginyl-valine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues if present.
Reduction: The reverse of oxidation, where disulfide bonds are reduced to free thiol groups.
Substitution: This reaction involves the replacement of one functional group with another, often used in peptide modification.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .
科学的研究の応用
Glycyl-prolyl-arginyl-valine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and wound healing properties.
Industry: Utilized in the development of peptide-based materials and coatings
作用機序
The mechanism of action of glycyl-prolyl-arginyl-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate various biological pathways, including those involved in cell adhesion, migration, and proliferation. For example, it may interact with integrins, which are cell surface receptors that mediate cell-extracellular matrix interactions .
類似化合物との比較
Similar Compounds
Glycyl-prolyl-arginyl-valyl-valyl-glutamic acid: Another oligopeptide with similar structural features.
Glycine-proline-arginine-proline amide: A peptide with a similar sequence but different functional groups.
Uniqueness
Glycyl-prolyl-arginyl-valine is unique due to its specific sequence and the presence of arginine, which imparts distinct biochemical properties. This peptide’s ability to interact with various molecular targets and modulate biological pathways sets it apart from other similar compounds .
特性
CAS番号 |
61067-05-8 |
|---|---|
分子式 |
C18H33N7O5 |
分子量 |
427.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H33N7O5/c1-10(2)14(17(29)30)24-15(27)11(5-3-7-22-18(20)21)23-16(28)12-6-4-8-25(12)13(26)9-19/h10-12,14H,3-9,19H2,1-2H3,(H,23,28)(H,24,27)(H,29,30)(H4,20,21,22)/t11-,12-,14-/m0/s1 |
InChIキー |
IKWHIGGRTYBSIW-OBJOEFQTSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)CN |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



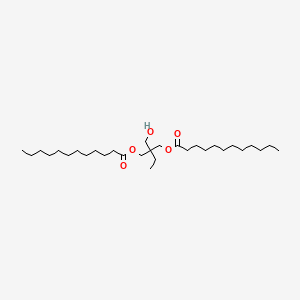
![(Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid](/img/structure/B12678868.png)
